2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-3-24-9-14(22)19-20-10-17-15-13(16(20)23)8-18-21(15)12-6-4-11(2)5-7-12/h4-8,10H,3,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITHSFYYXLNZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the ethoxy and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or acetamide groups, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives, including 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide. In a pharmacological screening, this compound exhibited significant inhibition of prostaglandin synthesis, which is crucial for inflammation response management.
Case Study : A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds similar to 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide showed lower ulcerogenic activity compared to Diclofenac®, indicating a safer profile for long-term use in inflammation treatment .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. The mechanism involves the interference with bacterial cell wall synthesis and protein metabolism.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide could serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
Preliminary studies indicate that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
Case Study : In vitro testing on A549 lung cancer cells and MCF-7 breast cancer cells revealed significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM, respectively. These findings highlight the potential of this compound in cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide include other pyrazolo[3,4-d]pyrimidine derivatives These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties
Biological Activity
2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The unique structural features of this compound may contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is , with a molecular weight of 327.34 g/mol. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₅O₃ |
| Molecular Weight | 327.34 g/mol |
| CAS Number | 899966-55-3 |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : Compounds in this class can inhibit various enzymes linked to inflammatory pathways.
- Receptor Modulation : They may modulate receptor signaling pathways, impacting cellular responses.
- Antioxidant Activity : The presence of ethoxy and acetamide groups enhances the compound's ability to scavenge free radicals.
Biological Activities
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities:
- Anticancer Activity : These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines and enzymes like COX and LOX, these compounds can reduce inflammation.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial and fungal strains.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A derivative with a similar structure was tested against A431 vulvar epidermal carcinoma cells, showing significant inhibition of cell proliferation and migration .
- Antioxidant Evaluation : Pyrazole derivatives were assessed for their antioxidant potential using erythrocyte models, demonstrating protective effects against oxidative stress .
Comparative Analysis
Comparing 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide with other similar compounds highlights its unique properties:
| Compound Name | Biological Activity |
|---|---|
| 2-Ethoxy-N-(4-oxo-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | Moderate anticancer activity |
| 2-Ethoxy-N-(4-amino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | Enhanced anti-inflammatory effects |
Q & A
Q. How to develop a validated HPLC method for quantifying this compound in biological matrices?
- Methodological Answer :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Detection : UV at 254 nm (for pyrimidine absorbance). ’s buffer system (ammonium acetate, pH 6.5) can be adapted to improve peak symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
